6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile
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Overview
Description
6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile typically involves the reaction of oxan-3-ylmethylamine with pyridine-3-carbonitrile under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler pyridine derivative with similar chemical properties.
2-Cyano-3-pyridinecarbonitrile: Another pyridine derivative with a nitrile group at a different position.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile:
Uniqueness
6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its oxan-3-ylmethylamino group differentiates it from other pyridine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
IUPAC Name |
6-(oxan-3-ylmethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-6-10-3-4-12(14-7-10)15-8-11-2-1-5-16-9-11/h3-4,7,11H,1-2,5,8-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQQEVCYYODJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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